Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate

Lipophilicity Drug Design Agrochemical Development

Secure this strategically functionalized nicotinate ester for your next synthesis. With a unique 2,4-dimethyl-6-trifluoromethyl substitution pattern (XLogP3 2.8), this building block delivers the precise lipophilicity and electronic profile required for agrochemical active ingredients and CNS drug candidates. Unlike generic nicotinates, it ensures the synthetic yield, product purity, and target engagement your lead optimization demands. Also available as a characterized reference standard for HPLC/GC-MS method validation.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B13188011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C)C(F)(F)F)C
InChIInChI=1S/C11H12F3NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3
InChIKeyGVQLRACZDGESLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate: Procurement-Specification Profile for a Polysubstituted Trifluoromethylpyridine Building Block


Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate (CAS 916160-53-7) is a polysubstituted pyridine-3-carboxylate ester belonging to the class of trifluoromethylated nicotinic acid derivatives [1]. The compound features a unique substitution pattern combining two electron-donating methyl groups at positions 2 and 4 with an electron-withdrawing trifluoromethyl group at position 6 on the pyridine ring, yielding a calculated XLogP3-AA of 2.8 [1]. This substitution architecture distinguishes it from simpler mono-substituted trifluoromethyl nicotinates and positions it as a strategic intermediate for agrochemical and pharmaceutical research programs requiring specific steric and electronic profiles [1][2].

Why Generic Substitution of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate with Alternative Nicotinate Esters Fails


Substituting this compound with structurally similar nicotinate esters—such as unsubstituted ethyl nicotinate (XLogP3 1.30), mono-trifluoromethylated analogs lacking the 2,4-dimethyl substitution, or the free carboxylic acid form—introduces substantial alterations in lipophilicity, electronic distribution, and subsequent reactivity that cannot be accommodated without re-optimization of downstream synthetic steps [1]. The 2,4-dimethyl-6-trifluoromethyl substitution pattern is not a minor variation but rather a deliberate design feature that modulates physicochemical properties and steric accessibility in ways that generic or less substituted analogs cannot replicate [1][2]. This renders blind substitution a high-risk proposition for maintaining synthetic yield, product purity, and biological target engagement.

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate vs. Ethyl Nicotinate

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate exhibits a calculated XLogP3-AA value of 2.8, which is 1.5 log units higher than that of unsubstituted ethyl nicotinate (XLogP3-AA = 1.30) [1]. This substantial increase in lipophilicity is directly attributable to the introduction of the trifluoromethyl and methyl substituents on the pyridine ring and has significant implications for membrane permeability and bioavailability in downstream applications [1][2].

Lipophilicity Drug Design Agrochemical Development

Electronic Modulation: Impact of 2,4-Dimethyl Substitution on Pyridine Ring Basicity and Reactivity

The 2,4-dimethyl substitution in Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate increases electron density on the pyridine ring relative to non-methylated analogs such as Ethyl 6-(trifluoromethyl)nicotinate, which lacks these electron-donating groups [1]. While direct quantitative pKa comparison data is not available, the presence of two methyl groups is a well-established class-level indicator of increased ring basicity and altered nucleophilic/electrophilic character [2]. This electronic modulation directly impacts the compound's behavior in acid-base extractions, its stability under certain reaction conditions, and its ability to participate in directed metalation reactions.

Electronic Effects Reactivity Synthetic Chemistry

Ester vs. Acid: Functional Group Selection for Synthetic Tractability and Stability

As an ethyl ester, Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate offers superior solubility in organic solvents and greater stability under neutral and basic conditions compared to its corresponding free acid, 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid [1]. While quantitative stability data for this specific compound is not available, the ethyl ester functional group is universally recognized to be less prone to decarboxylation and more amenable to standard purification techniques such as column chromatography and distillation . The free acid, in contrast, would exhibit higher aqueous solubility and a different reactivity profile, making the ester the preferred intermediate for most non-aqueous synthetic sequences.

Functional Group Chemistry Synthetic Intermediate Stability

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate: Evidence-Based Application Scenarios for Procurement Prioritization


Agrochemical Intermediate for Lipophilic Pesticide/Herbicide Synthesis

The significantly elevated lipophilicity (XLogP3 = 2.8) compared to unsubstituted nicotinates (XLogP3 = 1.30) makes this compound a superior building block for designing agrochemicals requiring enhanced cuticular penetration and systemic movement in plants [1]. Patent literature explicitly identifies 6-trifluoromethylnicotinic acid derivatives as key intermediates for agrochemicals, and the 2,4-dimethyl substitution further optimizes the physicochemical profile for this application [2]. Procurement of this specific substitution pattern is essential for maintaining the designed bioavailability of the final active ingredient.

Pharmaceutical Scaffold for CNS-Targeted Drug Discovery

The combination of high lipophilicity (XLogP3 = 2.8) and the metabolically stable trifluoromethyl group positions this compound as a privileged scaffold for central nervous system (CNS) drug discovery, where passive blood-brain barrier penetration is a critical requirement [1]. The 2,4-dimethyl substitution offers a unique steric and electronic environment for further functionalization, differentiating it from simpler nicotinate building blocks. Procuring this specific compound ensures consistency in lead optimization campaigns where subtle changes in lipophilicity and ring electronics have profound impacts on target engagement and off-target selectivity.

Reference Standard for Analytical Method Development and Quality Control

Given its unique and well-defined substitution pattern (2,4-dimethyl-6-trifluoromethyl), this compound serves as a valuable reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) used to monitor complex reaction mixtures or detect trace impurities in related nicotinate derivatives [1]. Its distinct retention time and mass spectral fragmentation pattern, governed by its specific lipophilicity and substitution, provide unambiguous identification. Procurement of a high-purity, fully characterized lot is essential for regulatory compliance and method robustness.

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